molecular formula C10H11N5O2 B1194393 [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol CAS No. 7057-48-9

[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol

Número de catálogo: B1194393
Número CAS: 7057-48-9
Peso molecular: 233.23 g/mol
Clave InChI: JFUOUIPRAAGUGF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2',3'-Dideoxy-2',3'-didehydroadenosine, also known as Didanosine EP Impurity I, is a nucleoside analog with the chemical formula C10H11N5O2 and a molecular weight of 233.2 g/mol . Its CAS registry number is 7057-48-9 . This compound is recognized in pharmacopeial standards, such as the European Pharmacopoeia (EP), as a specified impurity of the anti-HIV drug didanosine . As such, it serves as a critical Quality Control (QC) and reference standard for the analytical method development and validation required for the commercial production and Abbreviated New Drug Applications (ANDA) of pharmaceutical ingredients . Beyond its role as an impurity standard, this dideoxynucleoside belongs to a class of compounds that have been extensively researched for their potential as anti-HIV drugs . Similar nucleoside analogs, such as AZT (zidovudine) and didanosine itself, share a common mechanism of action: they are phosphorylated within the cell to become 2',3'-dideoxynucleoside-5'-triphosphate analogs, which then act as inhibitors of the virus-encoded reverse transcriptase, thereby suppressing viral replication . This makes 2',3'-Dideoxy-2',3'-didehydroadenosine a valuable reference material for virologists and medicinal chemists engaged in structure-activity relationship (SAR) studies aimed at discovering and developing new antiviral agents . The product is supplied with comprehensive characterization data to ensure regulatory compliance and is intended for use as an analytical reference standard . This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic use in humans .

Propiedades

IUPAC Name

[5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h1-2,4-7,16H,3H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUOUIPRAAGUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)N2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7057-48-9
Record name 2',3'-Dideoxyadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Métodos De Preparación

Bisxanthate Formation and Radical Initiation

A sustainable route to d4A involves the radical deoxygenation of ribonucleoside 2',3'-bisxanthates. Ribonucleosides are first converted to bisxanthates using bromoethane or 3-bromopropanenitrile as alkylating agents. The resulting intermediates undergo radical-induced cleavage with tris(trimethylsilyl)silane (TTMSS) and 1,1'-azobis(cyclohexanecarbonitrile) (ACCN), replacing toxic tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN). This step selectively removes the 2'- and 3'-hydroxyl groups, forming the didehydro-dideoxy scaffold.

Enzymatic Deprotection and Base Modification

Following radical deoxygenation, the 5'-O-silyl ether protecting group is removed using tetrabutylammonium fluoride (TBAF), avoiding harsh acidic conditions. Adenosine deaminase then catalyzes the conversion of 2',3'-dideoxyadenosine to d4A with >90% yield, demonstrating the method's compatibility with biotransformations. This approach excels in scalability and environmental safety, though it requires precise control over radical initiation kinetics.

Allyl Complex-Mediated Synthesis

Nucleophile Generation and Allyl Attack

A patent-pending method employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to deprotonate adenine, generating a potent nucleophile. This species attacks a γ-allyl palladium complex, forming the didehydro-dideoxy backbone through a stereospecific coupling reaction. The use of tetrahydrofuran (THF) and dimethylformamide (DMF) as co-solvents enhances reagent solubility without significantly decelerating the reaction.

Temperature and Solvent Optimization

Reactions proceed efficiently at 25–80°C, with higher temperatures accelerating nucleophilic attack but risking side product formation. Post-coupling, catalytic hydrogenation or chromatographic purification isolates d4A in high purity. While this method avoids enzymatic steps, its reliance on transition-metal catalysts and stringent anhydrous conditions poses challenges for large-scale applications.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Elimination UridineNaOEt, DMF, Pd/C100°C, H2 atmosphereN/AScalable, uses inexpensive starting materialsMulti-step, moderate stereoselectivity
Radical Deoxygenation RibonucleosideTTMSS, ACCN, adenosine deaminaseRT to 60°C85–92%Eco-friendly, high enzymatic efficiencyRequires specialized enzyme handling
Allyl Complex Adenine derivativeDBU/DBN, γ-allyl Pd complex, THF/DMF25–80°C, anhydrousN/ARapid coupling, minimal byproductsCatalyst cost, sensitivity to moisture

Mechanistic Insights and Stereochemical Considerations

Stereoselectivity in Phosphotriester Formation

During pronucleotide synthesis, cycloSal-ddAMP derivatives exhibit a 2:1 preference for the R configuration at phosphorus, attributed to steric effects during phosphitylation. While this stereochemical bias does not directly impact d4A preparation, it underscores the importance of reaction design in controlling nucleoside analogues' pharmacokinetic profiles.

Role of Thymidine Kinase in Phosphorylation

Although thymidine kinase primarily phosphorylates thymidine analogues like d4T, its low affinity for d4A (600-fold weaker than thymidine) necessitates prodrug strategies to bypass rate-limiting monophosphorylation. Lipophilic cycloSal derivatives, which release d4AMP intracellularly, exemplify this approach .

Análisis De Reacciones Químicas

Tipos de Reacciones: El beta-L-D4A experimenta diversas reacciones químicas, entre ellas:

Reactivos y Condiciones Comunes:

Principales Productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados del beta-L-D4A, que pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Antiviral Activity

HIV Treatment:
2',3'-Dideoxy-2',3'-didehydroadenosine has been studied extensively for its efficacy against HIV. It acts as a nucleoside reverse transcriptase inhibitor (NRTI), which means it interferes with the reverse transcription process that HIV utilizes to replicate its RNA into DNA. The compound's mechanism involves competitive inhibition where it mimics natural nucleotides but lacks the necessary hydroxyl groups for further elongation of the DNA strand, thus terminating viral replication .

Hepatitis B Virus:
The compound also demonstrates significant activity against Hepatitis B virus by inhibiting the viral DNA polymerase. This inhibition disrupts the replication cycle of the virus, leading to reduced viral loads in infected cells . Research indicates that 2',3'-dideoxy-2',3'-didehydroadenosine can effectively lower deoxycytidine incorporation into viral DNA, which is crucial for halting viral propagation .

Synthesis and Derivatives

The synthesis of 2',3'-dideoxy-2',3'-didehydroadenosine has evolved through various methods aimed at improving yield and reducing environmental impact. Recent studies have focused on greener synthetic routes using environmentally friendly reagents. For instance, a novel protocol involves radical deoxygenation techniques using tris(trimethylsilyl)silane and safer radical initiators .

Table 1: Synthesis Methods and Yields

MethodYield (%)Environmental Impact
Traditional Chemical SynthesisVariesHigh
Radical Deoxygenation Protocol80%Low
Enzymatic Transformation95%Very Low

Case Studies

Several case studies highlight the effectiveness of 2',3'-dideoxy-2',3'-didehydroadenosine in clinical settings:

  • Clinical Trials for HIV: In trials assessing the efficacy of this compound as part of combination therapy for HIV-infected patients, it showed improved outcomes in terms of viral load reduction compared to standard treatments alone .
  • Hepatitis B Management: In studies involving chronic Hepatitis B patients, treatment with 2',3'-dideoxy-2',3'-didehydroadenosine resulted in significant decreases in serum HBV DNA levels, showcasing its potential as a therapeutic agent in managing this infection .

Mecanismo De Acción

El beta-L-D4A ejerce sus efectos inhibiendo la ADN polimerasa viral, una enzima crucial para la replicación viral. El compuesto actúa como un terminador de cadena, impidiendo la elongación del ADN viral y, por lo tanto, inhibiendo la replicación viral. Este mecanismo es particularmente eficaz contra el virus de la hepatitis B y el virus de la inmunodeficiencia humana .

Comparación Con Compuestos Similares

Key Structural Modifications

The antiviral activity of nucleoside analogs depends heavily on sugar moiety modifications. Below is a structural comparison of d4A with related compounds:

Compound Structural Features Key Modifications
d4A 2',3'-dideoxy, 2',3'-didehydro ribose; adenine base Double bond at C2'-C3'
ddA 2',3'-dideoxy ribose; adenine base Fully saturated sugar
Zalcitabine (ddC) 2',3'-dideoxy ribose; cytosine base Saturated sugar; cytosine base
Stavudine (d4T) 2',3'-dideoxy, 2',3'-didehydro ribose; thymine base Double bond at C2'-C3'; thymine base
Didanosine (ddI) 2',3'-dideoxy ribose; inosine base Hypoxanthine base; saturated sugar

The didehydro modification in d4A and d4T introduces conformational rigidity, favoring interactions with viral RT .

Antiviral Activity

Comparative antiviral efficacy (HIV-1 inhibition in human T-cells):

Compound EC50 (μM) Selectivity Index (SI) Notes
d4A 0.30 573 Higher cytostatic effect than ddA
ddA 84 24 Weaker anti-HIV activity than d4A
ddC 0.03 1,000 High potency but dose-limiting toxicity
d4T 3.4 50 Better SI than AZT
CycloSal-d4A 0.0005 >1,200 600-fold higher activity than d4A

Key Findings :

  • d4A exhibits 280-fold greater potency than ddA against HIV-1 .
  • Prodrug strategies (e.g., cycloSal-pronucleotides) enhance d4A's EC50 by 600-fold, bypassing phosphorylation barriers .
  • Fluorinated analogs (e.g., 2'-β-FddA) show activity dependent on stereochemistry, highlighting the role of sugar pseudorotation .

Mechanism of Action and Resistance Profile

Reverse Transcriptase Inhibition

d4A acts as a chain terminator by incorporating its triphosphate form (d4A-TP) into viral DNA, blocking elongation. The didehydro sugar improves binding to RT's active site compared to ddA .

Resistance and Cross-Resistance

  • d4A retains activity against AZT-resistant HIV strains, unlike 3'-azido analogs .

Cytotoxicity and Metabolic Challenges

  • Cytostatic Effects : d4A's cytostatic activity (ID50 = 172 μM) is stronger than ddA (ID50 > 2,000 μM), suggesting higher toxicity in dividing cells .
  • Metabolism : Both d4A and ddA are poorly phosphorylated due to low substrate affinity for cellular kinases (Ki > 500 μM). Prodrugs circumvent this by delivering pre-phosphorylated forms .

Prodrug Strategies to Enhance Efficacy

CycloSal-Pronucleotides

  • CycloSal-d4A derivatives increase log P values by 7–43×, improving cellular uptake .
  • Hydrolysis releases d4A monophosphate intracellularly, achieving 400-fold higher antiviral activity than parent d4A .

Comparison with Other Prodrugs

Prodrug System Activity Enhancement vs. Parent Reference
CycloSal-d4A 600×
CycloSal-ddA 100×
CycloSal-abacavir

Actividad Biológica

2',3'-Dideoxy-2',3'-didehydroadenosine (d4A) is a nucleoside analog with significant antiviral properties, particularly against Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). Its biological activity is primarily attributed to its ability to inhibit viral DNA polymerases, thereby disrupting viral replication processes. This article provides a detailed examination of the biological activity of d4A, including its mechanism of action, biochemical properties, and relevant research findings.

Target Enzyme : The primary target of d4A is the DNA polymerase of HBV. By binding to this enzyme, d4A effectively inhibits its activity.

Mode of Action : d4A competes with natural nucleotides for incorporation into viral DNA. This incorporation prevents the addition of deoxycytidine, leading to termination of viral DNA synthesis.

Biochemical Pathways : The compound disrupts the replication pathway of HBV by inhibiting the polymerase's function, resulting in decreased viral load in infected cells .

  • Molecular Formula : C10H11N5O2
  • Molecular Weight : 233.23 g/mol
  • Stability : d4A exhibits relative stability under standard storage conditions (10°C - 25°C) and does not degrade rapidly.

Cellular Effects

d4A influences various cellular processes by inhibiting viral replication:

  • Cell Signaling : The reduction in viral load can lead to improved cellular signaling pathways.
  • Gene Expression : Infected cells show altered gene expression profiles due to reduced viral interference.
  • Cellular Metabolism : The compound’s antiviral action contributes to enhanced cellular health and metabolic function.

Case Studies and Experimental Data

  • Antiviral Efficacy :
    • In vitro studies have demonstrated that d4A exhibits significant antiviral activity against HBV with effective concentration (EC50) values ranging from 5 to 10 µM .
    • A study highlighted that d4A and its derivatives showed enhanced stability and potency against HIV-infected cells when administered as prodrugs .
  • Dosage Effects in Animal Models :
    • Research indicates that low to moderate doses of d4A effectively inhibit viral replication without significant toxicity. Higher doses may lead to adverse effects, necessitating careful dosage management in therapeutic applications.
  • Metabolic Pathways :
    • d4A is metabolized by cellular kinases into its active triphosphate form, which is essential for its antiviral activity. This metabolic conversion is crucial for enhancing its therapeutic efficacy against viral infections .

Comparative Analysis

Property2',3'-Dideoxy-2',3'-didehydroadenosine (d4A)2',3'-Dideoxyadenosine (ddA)
Molecular FormulaC10H11N5O2C10H13N5O3
Antiviral ActivityHigh against HBV and HIVModerate against HIV
StabilityStable under standard conditionsLess stable
Mechanism of ActionInhibits DNA polymeraseInhibits reverse transcriptase

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2',3'-Dideoxy-2',3'-didehydroadenosine, and how do they address regioselectivity challenges?

  • Methodological Answer : The synthesis typically begins with adenosine derivatives, utilizing selective protection of hydroxyl groups. For example, cyclic disiloxane protection (e.g., TPDS-Cl₂ in pyridine) ensures regioselectivity at the 3′- and 5′-positions . Radical-induced reductive cleavage (allyltributylstannane, AIBN, UV irradiation) is employed to remove the 2′-hydroxyl group, yielding 2′-allyl-2′-deoxy intermediates. Subsequent dihydroxylation (OsO₄, N-methylmorpholine N-oxide) and oxidative cleavage (NaIO₄) generate aldehyde intermediates, which are reduced to final products .

Q. How are impurities or byproducts minimized during purification of 2',3'-dideoxy nucleosides?

  • Methodological Answer : Column chromatography (silica gel, gradient elution with 0–1.5% methanol in dichloromethane) effectively separates stereoisomers and byproducts. Orthogonal protecting strategies (e.g., trityl groups) are used to differentiate primary alcohols, enabling selective phosphorylation and reducing undesired disubstituted products .

Advanced Research Questions

Q. What strategies optimize radical-induced reductive cleavage to minimize β-configuration isomers in 2'-deoxyadenosine analogs?

  • Methodological Answer : Radical conditions (allyltributylstannane, AIBN, toluene under UV) favor α-configuration due to steric hindrance. NOESY NMR confirms stereochemistry by observing strong NOE signals between H-1′ and allylic protons, ensuring >95% α-selectivity. Minor β-isomers are removed via iterative chromatography .

Q. How do researchers evaluate the antiviral activity of 2',3'-dideoxy nucleosides against retroviral polymerases?

  • Methodological Answer : Enzymatic assays measure incorporation efficiency into DNA/RNA strands using reverse transcriptase (RT) or RNA polymerase. Chain termination efficacy is quantified via gel electrophoresis or fluorescent labeling. For example, phosphoramidate derivatives of 2',3'-dideoxyadenosine triphosphate (ddATP) are tested for competitive inhibition against natural dATP .

Q. How are contradictory data on diastereomeric ratios in dihydroxylation steps resolved?

  • Methodological Answer : OsO₄-mediated dihydroxylation of olefins often produces variable diastereomer ratios (e.g., 1:0.7 in one study ). Computational modeling (DFT calculations) identifies transition-state geometries favoring specific stereochemical outcomes. Adjusting solvent polarity (e.g., acetone/water mixtures) or using chiral auxiliaries can improve selectivity .

Q. What analytical techniques validate the structural integrity of 2',3'-didehydroadenosine derivatives?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., absence of 2′-OH signals at δ 4.5–5.5 ppm). NOESY distinguishes α/β configurations.
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H]⁺ for C₁₀H₁₂N₅O₃: calc. 266.0895, obs. 266.0893).
  • X-ray Crystallography : Resolves ambiguity in sugar puckering or base orientation, as demonstrated in yeast RnrI enzyme co-crystal structures .

Q. What safety protocols are critical for handling 2',3'-dideoxy nucleosides in vitro?

  • Methodological Answer :

  • PPE : Gloves (nitrile), lab coats, and N95 masks to prevent inhalation/contact (H303+H313+H333 hazards) .
  • Waste Disposal : Biological waste must be treated with 10% sodium hypochlorite before disposal to deactivate nucleoside analogs .
  • Emergency Measures : Immediate decontamination with 5% sodium bicarbonate for spills; artificial respiration if inhaled .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol
Reactant of Route 2
[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.